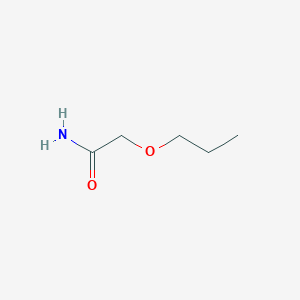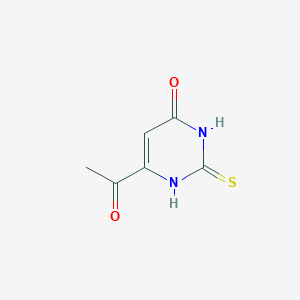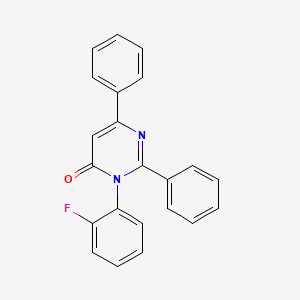
2-Propoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxyacetamide is an organic compound with the molecular formula C₅H₁₁NO₂ It is a member of the amide family, characterized by the presence of an acetamide group attached to a propoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propoxyacetamide can be synthesized through several methods. One common approach involves the reaction of propylamine with acetic anhydride, followed by the introduction of a propoxy group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and may require a catalyst such as sulfuric acid to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow method, where reactants are fed into a reactor at a controlled rate. This method ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often requires a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its amide functionality.
Industry: Used in the production of polymers and resins, where its amide group can participate in polymerization reactions.
Wirkmechanismus
The mechanism by which 2-Propoxyacetamide exerts its effects depends on its application. In chemical reactions, its amide group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile molecule in different contexts.
Vergleich Mit ähnlichen Verbindungen
Acetamide (C₂H₅NO): A simpler amide with fewer applications due to its lack of additional functional groups.
Propionamide (C₃H₇NO): Similar to acetamide but with a longer carbon chain, offering slightly different reactivity.
Butyramide (C₄H₉NO): Another simple amide with limited applications compared to 2-Propoxyacetamide.
Eigenschaften
CAS-Nummer |
5774-73-2 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
2-propoxyacetamide |
InChI |
InChI=1S/C5H11NO2/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H2,6,7) |
InChI-Schlüssel |
JWDAQACFBLXJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)
![3-([1,1'-Biphenyl]-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920573.png)





![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)
![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)

![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

